![molecular formula C7H9N3O B1531650 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1781130-44-6](/img/structure/B1531650.png)
1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is an oil-like substance at room temperature .
Synthesis Analysis
The synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives can be achieved through various methods. One such method involves the one-step N-terminal specific protein modification with 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives .Molecular Structure Analysis
The InChI code for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is 1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 . This indicates that the molecule consists of a cyclobutyl group attached to the 1-position of a 1H-1,2,3-triazole ring, with a carbaldehyde group at the 4-position.Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is an oil-like substance at room temperature .Scientific Research Applications
Drug Discovery
1,2,3-Triazole derivatives have found broad applications in drug discovery . They are often used as building blocks in the synthesis of various pharmaceuticals due to their unique chemical properties. The 1,2,3-triazole moiety can enhance the pharmacological profile of drug molecules, improving their stability, bioavailability, and reducing toxicity.
Organic Synthesis
1,2,3-Triazoles are useful synthetic intermediates in organic synthesis . They can act as a bridge connecting different functional groups, enabling the construction of complex organic molecules. The 1,2,3-triazole moiety can also participate in various chemical reactions, providing diverse pathways for synthetic transformations.
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles can be used as monomers to synthesize polymers with unique properties . The presence of the 1,2,3-triazole ring in the polymer backbone can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.
Supramolecular Chemistry
1,2,3-Triazoles play a significant role in supramolecular chemistry . They can act as ligands to form complexes with various metal ions, leading to the formation of supramolecular structures with interesting properties. These structures can be used in areas such as catalysis, sensing, and materials science.
Bioconjugation
1,2,3-Triazoles are widely used in bioconjugation , a technique used to attach two biomolecules together. This is particularly useful in the field of biochemistry and molecular biology, where it allows for the study of various biological processes at the molecular level.
Fluorescent Imaging
1,2,3-Triazoles can be used in fluorescent imaging . They can be incorporated into fluorescent probes, which can then be used to visualize and track various biological processes in real-time.
Materials Science
In materials science, 1,2,3-triazoles can be used to synthesize materials with unique properties . For example, they can be used in the synthesis of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).
Safety And Hazards
The safety information for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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